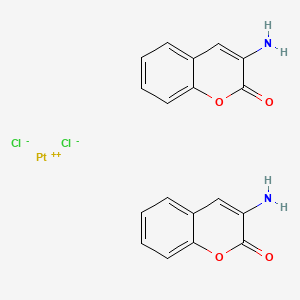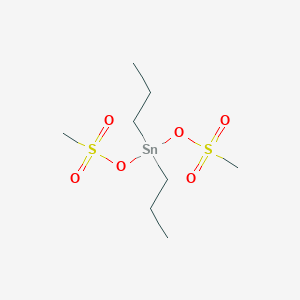
Stannane, bis((methylsulfonyl)oxy)dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bis((methylsulfonyl)oxy)dipropyl- is an organotin compound characterized by the presence of tin (Sn) atoms bonded to organic groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, bis((methylsulfonyl)oxy)dipropyl- typically involves the reaction of stannane with methylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonyl group replaces a leaving group on the stannane . The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of organotin compounds, including stannane derivatives, often involves large-scale batch or continuous processes. These methods ensure high purity and yield of the final product. The use of automated reactors and stringent control of reaction parameters are crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, bis((methylsulfonyl)oxy)dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Stannane, bis((methylsulfonyl)oxy)dipropyl- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, bis((methylsulfonyl)oxy)dipropyl- involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Tributyltin hydride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Stannane, bis((methylsulfonyl)oxy)dipropyl- is unique due to its specific functional groups, which impart distinct reactivity and properties compared to other organotin compounds. Its sulfonyl groups make it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization .
Propiedades
Número CAS |
73927-87-4 |
|---|---|
Fórmula molecular |
C8H20O6S2Sn |
Peso molecular |
395.1 g/mol |
Nombre IUPAC |
[methylsulfonyloxy(dipropyl)stannyl] methanesulfonate |
InChI |
InChI=1S/2C3H7.2CH4O3S.Sn/c2*1-3-2;2*1-5(2,3)4;/h2*1,3H2,2H3;2*1H3,(H,2,3,4);/q;;;;+2/p-2 |
Clave InChI |
YKOCUVDCXMEDKE-UHFFFAOYSA-L |
SMILES canónico |
CCC[Sn](CCC)(OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


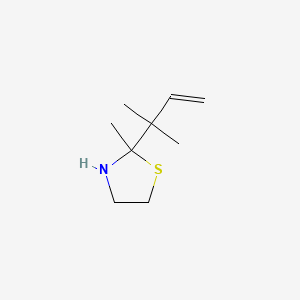
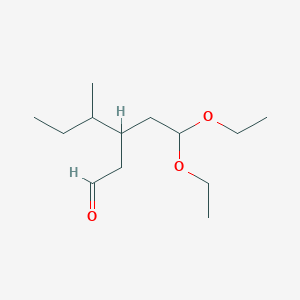
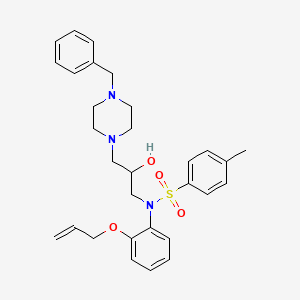


![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
